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  • Product: 5-(Thiophen-2-yl)furan-2-carboxylic acid
  • CAS: 886505-79-9

Core Science & Biosynthesis

Foundational

Furan and Thiophene Heterocycles: Core Scaffolds in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals Introduction: The Privileged Role of Five-Memebered Aromatic Heterocycles In the landscape of medicinal chemistry, five-membered aromatic hetero...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Privileged Role of Five-Memebered Aromatic Heterocycles

In the landscape of medicinal chemistry, five-membered aromatic heterocycles, particularly furan and thiophene, represent foundational structural motifs.[1][2] Their prevalence in clinically successful drugs stems from a unique combination of physicochemical properties that allow them to serve as versatile scaffolds, pharmacophores, and bioisosteres for other aromatic systems like benzene.[2][3][4] Furan, an oxygen-containing heterocycle, and its sulfur-containing counterpart, thiophene, offer chemists a toolkit to modulate electronic character, polarity, metabolic stability, and receptor binding interactions.[2][5][6]

This guide provides an in-depth exploration of the strategic application of furan and thiophene in drug design. It will cover their fundamental properties, key synthetic methodologies, roles in molecular design, and illustrative case studies of their success in marketed therapeutics. The objective is to equip researchers with the causal understanding needed to effectively leverage these heterocycles in the pursuit of novel therapeutic agents.

Physicochemical Properties & Medicinal Chemistry Profile

The utility of furan and thiophene in drug design is a direct consequence of their distinct electronic and physical characteristics. While both are aromatic, the nature of their respective heteroatoms—oxygen for furan and sulfur for thiophene—imparts crucial differences.

Aromaticity and Reactivity: Both rings are aromatic because the heteroatom's lone pair of electrons participates in the π-electron system, satisfying Hückel's rule.[7][8] However, their degree of aromaticity and, consequently, stability differs. The order of aromaticity is generally considered to be Thiophene > Pyrrole > Furan.[7]

  • Furan: Oxygen is highly electronegative, holding its lone pair more tightly. This reduces the ease of delocalization, making furan less aromatic and more reactive than thiophene.[7] The ring is susceptible to electrophilic substitution, typically at the 2-position.[2]

  • Thiophene: Sulfur is less electronegative than oxygen, allowing for more effective delocalization of its lone pair into the ring. This results in greater aromatic stability, closer to that of benzene.[6][7] Thiophene is also less reactive than furan towards electrophiles.[6]

Bioisosterism: One of the most powerful applications of furan and thiophene is as a bioisosteric replacement for a phenyl ring.[3][9][10] This strategy is employed to overcome challenges associated with benzene rings, such as poor metabolic stability or to fine-tune electronic properties for improved target engagement.[3][10]

  • Advantages over Benzene: Replacing a benzene ring with furan or thiophene can introduce polarity, alter solubility, provide additional hydrogen bond accepting capabilities (especially furan's oxygen), and block sites of metabolic oxidation.[5][6][10] This can lead to improved pharmacokinetic (PK) profiles.[5]

Metabolic Considerations: The metabolic fate of these rings is a critical design consideration.

  • Furan: The furan ring can undergo in vivo oxidation, sometimes leading to the formation of reactive metabolites, which can be a source of toxicity.[2] This is a key checkpoint in preclinical development.

  • Thiophene: Thiophene rings are also subject to oxidation, but strategic modifications, such as fluorination, can be used to block metabolic hotspots and enhance stability.[5]

The following workflow illustrates the typical decision-making process in early-phase drug discovery where these heterocycles are considered.

G cluster_0 Phase 1: Hit Identification & SAR cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Candidate Selection TID Target Identification HTS High-Throughput Screen TID->HTS HIT Initial Hit Compound (e.g., with Phenyl Ring) HTS->HIT PROB Identify Liabilities (e.g., Poor Metabolism, Low Potency) HIT->PROB BIO Bioisosteric Replacement Strategy PROB->BIO FURAN Introduce Furan Ring (Modulate Polarity, H-Bonding) BIO->FURAN THIO Introduce Thiophene Ring (Improve Stability, Mimic Phenyl) BIO->THIO SAR Synthesize Analogs & Evaluate SAR FURAN->SAR THIO->SAR LEAD Optimized Lead (Improved PK/PD Profile) SAR->LEAD PRE Preclinical Development LEAD->PRE

Drug discovery workflow incorporating bioisosteric replacement.

Core Synthetic Strategies

The accessibility and ease of functionalization of furan and thiophene rings are crucial for their widespread use.[1] Several named reactions provide reliable access to these scaffolds.

Furan Synthesis: The Paal-Knorr Reaction

One of the most fundamental methods for synthesizing substituted furans is the Paal-Knorr synthesis, first reported in 1884.[11][12] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[12][13]

Mechanism: The reaction is initiated by the protonation of one carbonyl group. The other carbonyl tautomerizes to its enol form, which then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal intermediate.[11] Subsequent dehydration yields the aromatic furan ring.[11][12]

G R1 1,4-Diketone Intermediate1 Protonated Carbonyl + Enol Tautomer R1->Intermediate1 Protonation & Enolization H_plus H+ (Acid Catalyst) Intermediate2 Cyclic Hemiacetal Intermediate1->Intermediate2 Nucleophilic Attack (Rate-Determining) Product Substituted Furan Intermediate2->Product Dehydration Water H2O Intermediate2->Water

Simplified mechanism of the Paal-Knorr furan synthesis.
Thiophene Synthesis: The Gewald Reaction

For the synthesis of substituted 2-aminothiophenes, the Gewald three-component reaction is an exceptionally efficient and convergent method.[14][15] This reaction combines a ketone or aldehyde, an α-cyanoester (or similar active methylene compound), and elemental sulfur in the presence of a base.[14][16][17]

Mechanism: The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[14][18] The resulting α,β-unsaturated nitrile is then thiolated by sulfur.[17] The key step is the subsequent intramolecular cyclization, where the mercaptide attacks the cyano group, followed by tautomerization to form the stable 2-aminothiophene ring.[14][17]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone (1.0 eq), the active methylene nitrile (e.g., ethyl cyanoacetate, 1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or DMF.

  • Catalyst Addition: Add a basic catalyst, such as morpholine or triethylamine (0.2-0.5 eq), to the mixture. The base is critical for promoting the initial Knoevenagel condensation.[18]

  • Reaction: Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir. The solid product will precipitate.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.[18]

Case Studies: Furan and Thiophene in Marketed Drugs

The theoretical advantages of these heterocycles are validated by their presence in numerous blockbuster drugs across various therapeutic areas.

Drug NameHeterocycleTherapeutic ClassRole of the Heterocycle
Ranitidine FuranH2 Receptor AntagonistThe furan ring serves as a key structural scaffold and is involved in binding to the histamine H2 receptor.[19]
Nitrofurantoin FuranAntibacterialThe nitro-substituted furan is essential for the drug's mechanism, which involves reductive activation within bacterial cells to form reactive intermediates that damage bacterial DNA.[2][4]
Celecoxib ThiopheneNSAID (COX-2 Inhibitor)While celecoxib's core is a pyrazole, it contains a phenylsulfonamide moiety. Thiophene is often used as a bioisostere for the phenyl ring in other COX inhibitors. Celecoxib's mechanism is the selective inhibition of the COX-2 enzyme.[20][21][22]
Tinoridine ThiopheneNSAIDA classic example of a drug synthesized via the Gewald reaction, used as an anti-inflammatory agent.[14]
Olanzapine ThiopheneAntipsychoticThe thiophene ring is fused to a diazepine ring system, forming a thienobenzodiazepine core that is crucial for its activity at dopamine and serotonin receptors.[14]
In-Depth Look: Celecoxib and COX-2 Inhibition

Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that targets the cyclooxygenase-2 (COX-2) enzyme.[20][21] The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[21][23] Most traditional NSAIDs inhibit both COX-1 and COX-2, but COX-1 inhibition is associated with gastrointestinal side effects. Celecoxib's selectivity for COX-2 provides anti-inflammatory and analgesic effects with a potentially reduced risk of certain side effects.[24]

The drug's structure features a diaryl-substituted pyrazole.[22] The sulfonamide side chain on one of the phenyl rings is crucial for its selectivity, binding to a specific hydrophilic region present in the COX-2 active site but not in COX-1.[21] While Celecoxib itself does not contain a thiophene, many related COX-2 inhibitors and other enzyme inhibitors utilize a thiophene ring as a bioisosteric replacement for one of the phenyl rings to modulate activity and pharmacokinetic properties.[6][25]

G cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 COX2 COX-2 Enzyme AA->COX2 PG1 Prostaglandins (Stomach Lining, Platelets) COX1->PG1 PG2 Prostaglandins (Inflammation, Pain) COX2->PG2 Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Mechanism of selective COX-2 inhibition by Celecoxib.

Challenges and Future Directions

Despite their utility, designing drugs with furan and thiophene scaffolds is not without challenges. The potential for metabolic activation of furans requires careful toxicological assessment.[2] For both rings, achieving the desired balance of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties remains a central goal of lead optimization.

Future research will likely focus on developing novel synthetic methods for more complex and diverse substitutions on these rings.[26] Furthermore, the strategic use of these heterocycles as replacements for metabolically labile phenyl groups, particularly in combination with other medicinal chemistry tactics like fluorination, will continue to be a valuable strategy for creating safer and more effective medicines.[5][10] The rise of multicomponent reactions and green chemistry approaches for synthesis will also make the production of furan and thiophene libraries more efficient and sustainable.[6][18]

References

  • Jain, A. K., & Vaidya, A. (2014). Furans, thiophenes and related heterocycles in drug discovery. Future Medicinal Chemistry.
  • Alfa Chemistry. Paal-Knorr Synthesis. Alfa Chemistry.
  • Wikipedia. Paal–Knorr synthesis. Wikipedia. [Link]

  • K, S., & S, V. (2016).
  • Hassan, D. A., & Mustafa, Y. F. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Das, S., & Kalita, D. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Hernández-Vázquez, E., & Sharma, A. (2024). Bioisosterism in Medicinal Chemistry. ResearchGate. [Link]

  • Pediatric Oncall. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]

  • Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Boye, T., & Peterson, K. (2023). Celecoxib. StatPearls. [Link]

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences.
  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics.
  • Whirl-Carrillo, M., et al. (2021). Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Puterová, Z., & Svorec, J. (2011). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
  • ResearchGate. (2024). Application of furan derivative in medicinal field. ResearchGate. [Link]

  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]

  • Klein, E. Y., et al. (2018). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. [Link]

  • Organic Chemistry Portal. Thiophene synthesis. Organic Chemistry Portal. [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica.
  • Meher, C. P., Sethy, S. P., & Madhavi, M. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. PharmaTutor. [Link]

  • Singla, P., & Coumar, M. S. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity. [Link]

  • Dr. Anil Palve Academy. (2015). Paal Knorr Synthesis of Furan - Mechanism. YouTube. [Link]

  • Rather, G. M., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Li, H., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, A., & Sharma, S. (2025). Synthesis of thiophene and Their Pharmacological Activity.
  • Kumar, A., & Sharma, S. (2025). Synthesis of thiophene and Their Pharmacological Activity. ResearchGate. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Mishra, R., et al. (2020). Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor. [Link]

  • Stepan, A. F., et al. (2021). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry. [Link]

  • Schmidt, J., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[3]annulene-scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. [Link]

  • Slideshare. (2021). PYRROLE, THIOPHENE AND FURAN. Slideshare. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Development of Antibacterial Agents from 5-(Thiophen-2-yl)furan-2-carboxylic Acid

Abstract The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Heterocyclic compounds, particularly those containing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Heterocyclic compounds, particularly those containing furan and thiophene moieties, have emerged as promising scaffolds in medicinal chemistry due to their diverse biological activities.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of antibacterial agents derived from the core structure of 5-(thiophen-2-yl)furan-2-carboxylic acid. We present detailed protocols for the synthesis of derivatives, robust in vitro evaluation of antimicrobial efficacy and cytotoxicity, and a framework for preliminary in vivo assessment. The methodologies are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Thiophene-Furan Hybrids

The furan ring is a key structural component in numerous pharmacologically active compounds, contributing to a range of therapeutic properties including antibacterial, antifungal, and anti-inflammatory activities.[1][5] Its ability to participate in various chemical interactions, such as hydrogen bonding and π–π stacking, makes it a versatile scaffold for drug design.[5] Notably, nitrofurans represent a class of furan-based agents whose antibacterial mechanism involves reductive activation within the bacterial cell, leading to DNA damage and inhibition of ribosomal proteins.[5][6]

Similarly, the thiophene ring is a well-established pharmacophore in many approved drugs and is recognized for its broad spectrum of biological activities.[4][7] The combination of these two heterocyclic systems into a single molecular entity, 5-(thiophen-2-yl)furan-2-carboxylic acid, creates a unique structural motif. This hybrid structure offers the potential for novel mechanisms of action or enhanced activity through synergistic interactions with bacterial targets. This guide provides the foundational protocols to explore this potential by synthesizing derivatives and systematically evaluating their antibacterial efficacy and safety profile.

Synthesis of 5-(Thiophen-2-yl)furan-2-carboxylic Acid Derivatives

The development of novel antibacterial agents begins with the chemical synthesis of the parent compound and a library of its derivatives. Structural modifications are crucial for exploring the structure-activity relationship (SAR) and optimizing potency, selectivity, and pharmacokinetic properties.[8][9] A plausible synthetic approach involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

General Synthetic Scheme

The core scaffold can be synthesized, for example, by the coupling of a furan-2-carboxylic acid derivative with a thiophene boronic acid. Subsequent modifications, such as amidation of the carboxylic acid group, allow for the creation of a diverse library of compounds.

Experimental Workflow: Synthesis and Derivatization

G cluster_synthesis Core Synthesis cluster_derivatization Derivative Library Synthesis A Starting Materials (e.g., Furan-2-carboxylic ester, Thiophene boronic acid) B Suzuki-Miyaura Coupling (Pd catalyst, base) A->B C Hydrolysis (e.g., LiOH) B->C D 5-(thiophen-2-yl)furan-2-carboxylic acid (Parent Compound) C->D E Parent Compound D->E Purified Parent Compound F Amide Coupling (Various amines, coupling agents like EDC/HOBt) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, Mass Spec, HPLC) G->H I Derivative Library H->I

Caption: Workflow for synthesis of the parent compound and its amide derivatives.

Protocol: Synthesis of Amide Derivatives

This protocol describes a general procedure for the synthesis of amide derivatives from the parent carboxylic acid.

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 5-(thiophen-2-yl)furan-2-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated acid solution, add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (2.0 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification and Characterization: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Characterize the final compound using NMR and mass spectrometry to confirm its structure and purity.

In Vitro Antibacterial Susceptibility Testing

In vitro antimicrobial susceptibility testing (AST) is the first step in evaluating the potential of the synthesized compounds.[10] These tests determine the lowest concentration of an agent that inhibits bacterial growth (Minimum Inhibitory Concentration, MIC). The broth microdilution method is a quantitative and reproducible technique widely used for this purpose.[6][11]

Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Synthesized compounds dissolved in DMSO (e.g., at 10 mg/mL)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into CAMHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is not inhibitory to the bacteria (typically ≤1%).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing only inoculated broth.

    • Sterility Control: Wells containing uninoculated broth.

    • Positive Control: Wells with a standard antibiotic.

    • Solvent Control: Wells with the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11] This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation

Summarize the MIC values in a table for clear comparison of the activity of different derivatives against various bacterial strains.

Compound IDR-Group (Amide)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
TFCA-01-NH-CH₃64128
TFCA-02-N(CH₃)₂>256>256
TFCA-03-NH-Phenyl3264
TFCA-04-NH-(4-Cl-Phenyl)1632
GentamicinN/A12

Eukaryotic Cell Cytotoxicity Assessment

A crucial aspect of drug development is ensuring that the antimicrobial agent is selective for bacterial cells and exhibits minimal toxicity towards mammalian cells.[13][14] Cytotoxicity assays are essential for this preliminary safety profiling.[15][16]

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Materials:

  • Mammalian cell line (e.g., HEK293 or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells. Incubate for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • MTT Addition: Remove the medium and add fresh medium containing MTT (0.5 mg/mL). Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against compound concentration.

Data Interpretation Workflow: Hit to Lead

G cluster_criteria Decision Gates A Primary Screening (MIC Determination) B Potent Hits (Low MIC values) A->B C Cytotoxicity Assessment (MTT Assay, IC50) B->C c1 MIC < 16 µg/mL? B->c1 D Selective Hits (High IC50 / Low MIC) C->D E Mechanism of Action Studies D->E c2 Selectivity Index > 10? D->c2 F Lead Candidates E->F c3 Novel MoA? E->c3 G In Vivo Efficacy Models F->G c4 In Vivo Efficacy? G->c4 c1->C Yes c2->E c3->F Yes

Caption: A workflow diagram for hit-to-lead optimization in antibacterial drug discovery.

In Vivo Efficacy Models

While in vitro tests are essential for initial screening, in vivo models are critical for evaluating the therapeutic potential of a compound in a complex biological system.[17][18] Animal models can provide insights into a compound's efficacy, pharmacokinetics, and toxicity.[18][19] A murine model of bacterial infection is a standard approach.[17][20]

Protocol: Murine Thigh Infection Model

This model is commonly used to assess the efficacy of antibacterial agents against localized infections.

Procedure:

  • Animal Acclimatization: House mice (e.g., BALB/c) under standard conditions for at least one week before the experiment.

  • Immunosuppression (Optional but Recommended): To establish a robust infection, mice can be rendered neutropenic by treatment with cyclophosphamide.

  • Infection: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus). Anesthetize the mice and inject the bacterial suspension into the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the test compound via an appropriate route (e.g., intraperitoneal or oral). Include vehicle control and positive control (e.g., vancomycin for S. aureus) groups.

  • Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar plates.

  • Data Analysis: The efficacy of the compound is determined by the reduction in bacterial load (log₁₀ CFU/g of tissue) compared to the vehicle control group.

Conclusion

The protocols and application notes presented in this document provide a structured and scientifically rigorous framework for the initial stages of developing antibacterial agents from the 5-(thiophen-2-yl)furan-2-carboxylic acid scaffold. By systematically synthesizing derivatives and evaluating their in vitro activity and cytotoxicity, researchers can identify promising lead compounds. Subsequent validation in in vivo models is a critical step toward the development of new therapeutics to combat the growing threat of antibiotic resistance.

References

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Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 5-(thiophen-2-yl)furan-2-carboxylic acid synthesis

Technical Support Center: Heterocyclic Synthesis Division Ticket ID: #SYN-TF-005 Topic: Yield Optimization for 5-(thiophen-2-yl)furan-2-carboxylic Acid Status: Open Assigned Specialist: Senior Application Scientist Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Synthesis Division Ticket ID: #SYN-TF-005 Topic: Yield Optimization for 5-(thiophen-2-yl)furan-2-carboxylic Acid Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 5-(thiophen-2-yl)furan-2-carboxylic acid is a classic heteroaryl-heteroaryl cross-coupling challenge. While conceptually simple, researchers often encounter yields stalled at 40–50% due to three specific failure modes: protodeboronation of the thiophene partner, catalyst poisoning by the free carboxylic acid, and decarboxylation of the furan ring.

This guide provides a high-fidelity protocol targeting a >85% isolated yield . We prioritize the Suzuki-Miyaura coupling utilizing a "Protection-Deprotection" strategy to mitigate catalyst deactivation.

Module 1: The Optimized Protocol (Gold Standard)

Application Scientist Note: Do not couple the free acid (5-bromo-2-furoic acid) directly if yield is your priority. The free carboxylate coordinates to Palladium, creating an unreactive "resting state" species. Use the methyl ester variant.

Phase A: The Coupling Reaction

Reaction: Methyl 5-bromo-2-furoate + 2-Thiopheneboronic acid


 Methyl 5-(thiophen-2-yl)furan-2-carboxylate
ComponentEquiv.RoleCritical Specification
Methyl 5-bromo-2-furoate 1.0ElectrophileCommercial or esterified via SOCl₂/MeOH.
2-Thiopheneboronic acid 1.5NucleophileHigh Purity Required. If dark/wet, recrystallize from water. Use 1.5 eq to account for deboronation.
Pd(dppf)Cl₂ · DCM 0.03CatalystRobust against sulfur poisoning. Avoid Pd(PPh₃)₄ (air sensitive).
K₂CO₃ (2M aq) 3.0BaseDegas water before dissolving base.[1]
DME (Dimethoxyethane) [0.2 M]SolventSuperior solubility for heteroaryls compared to Toluene.[1]

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 2-neck round bottom flask. Cool under Argon flow.

  • Solvent Prep: Sparge DME with Argon for 15 minutes. Oxygen is the enemy of the catalytic cycle.

  • Loading: Charge the flask with the Furoate ester (1.0 eq), Thiopheneboronic acid (1.5 eq), and Pd(dppf)Cl₂ (3 mol%).

  • Activation: Add degassed DME. Stir for 5 mins.

  • Base Addition: Add degassed 2M K₂CO₃ via syringe.

  • Thermal Cycle: Heat to 85°C (oil bath). Monitor by TLC (Hexane/EtOAc 8:2).[2]

    • Checkpoint: Reaction should be complete in 2–4 hours. If starting material persists >6 hours, the catalyst is dead (see Troubleshooting).

  • Workup: Cool to RT. Filter through Celite (removes Pd black). Dilute with EtOAc, wash with water x2, Brine x1. Dry over Na₂SO₄.[3]

  • Purification: Flash Chromatography (Silica). The ester is lipophilic and separates easily.

Phase B: Hydrolysis to Target Acid

Reaction: Methyl ester


 Free Acid
  • Dissolve the purified ester in THF/MeOH (1:1).

  • Add LiOH (2M aq, 4.0 eq). Stir at 40°C .

    • Note: Avoid reflux to prevent decarboxylation of the furan ring.

  • Isolation (The "pH Swing"):

    • Evaporate volatiles (THF/MeOH).

    • Dilute aqueous residue with water.

    • Wash with DCM (removes unreacted ester/impurities).

    • Acidify aqueous layer carefully with 1M HCl to pH 2.

    • The product will precipitate as a solid.[4] Filter, wash with cold water, and dry.

Module 2: Visualizing the Logic

The following diagram illustrates the decision matrix for synthesis and troubleshooting.

SynthesisLogic Start Start: Target Synthesis RouteChoice Decision: Acid vs. Ester Route? Start->RouteChoice Route_Acid Direct Acid Coupling (High Risk) RouteChoice->Route_Acid Faster, Lower Yield Route_Ester Ester Protection Route (Recommended) RouteChoice->Route_Ester Robust, High Yield Coupling Suzuki Coupling Pd(dppf)Cl2, DME/H2O Route_Acid->Coupling Route_Ester->Coupling Check_TLC Checkpoint: TLC Analysis Coupling->Check_TLC Success Product Formed Proceed to Hydrolysis Check_TLC->Success Conversion >95% Fail_SM Issue: SM Remains (Catalyst Death) Check_TLC->Fail_SM Conversion <50% Fail_Debor Issue: Thiophene Protodeboronation Fail_SM->Fail_Debor Thiophene consumed Furan remains Fix_Cat Fix: Switch to XPhos Pd G3 or Degas Better Fail_SM->Fix_Cat Black ppt present Fix_Debor Fix: Use Pinacol Ester or Add Base Slowly Fail_Debor->Fix_Debor

Caption: Figure 1. Synthetic decision tree highlighting the critical path through the Ester Route and diagnostic branches for common failures.

Module 3: Troubleshooting Guide (FAQs)

Q1: My reaction turns black immediately and conversion stops at 30%. Why? Diagnosis: "Palladium Black" formation. The active Pd(0) species is aggregating and precipitating out of solution rather than entering the catalytic cycle. Root Cause:

  • Oxygen: Incomplete degassing.

  • Free Acid Poisoning: If you used the free acid route, the carboxylate is binding the Pd. Corrective Action:

  • Switch to the Ester Route (Module 1).

  • Add 10 mol% PPh₃ or use a catalyst with a bidentate ligand like Pd(dppf)Cl₂ which resists aggregation better than Pd(PPh₃)₄.[1]

Q2: I see the Furoate starting material, but the Thiophene spot is gone. Where did it go? Diagnosis: Protodeboronation.[3][5][6][7] Mechanism: 2-Thiopheneboronic acid is notoriously unstable. In the presence of water and base, the C-B bond hydrolyzes, releasing Thiophene (volatile) and Boric acid.[1] Corrective Action:

  • Increase Equivalents: Use 1.5 to 2.0 equivalents of the boronic acid.

  • Slow Base Addition: Do not dump the base in at the start. Add the K₂CO₃ solution dropwise over 1 hour using a syringe pump. This keeps the pH lower, stabilizing the boronic acid.

  • Switch Reagent: Use 2-Thiopheneboronic acid pinacol ester . It is significantly more stable towards hydrolysis.

Q3: Can I use the Stille Coupling (Tin) instead? Answer: Yes, but it is not recommended for routine synthesis.

  • Pros: No protodeboronation issues; neutral conditions.

  • Cons: Organotin reagents are highly toxic; purification of tin byproducts is difficult; lower atom economy.

  • Verdict: Only use Stille if the Suzuki method fails after 3 attempts at optimization.

Module 4: Scientific Rationale & Data

Why Pd(dppf)Cl₂?

Heteroaryl chlorides/bromides are electron-rich and can be sluggish electrophiles. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand has a large bite angle, which facilitates the reductive elimination step—often the rate-determining step in crowded heteroaryl couplings.

Solvent Effects on Yield
Solvent SystemTemp (°C)Typical YieldNotes
DME / Water (2:1) 8588% Excellent solubility for polar intermediates.
Toluene / Water10065%Poor solubility of polar boronic acids leads to slow reaction.
DMF / Water10070%High yield, but DMF is difficult to remove during workup.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Foundational text on the mechanism and solvent effects.
  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

    • Source for ligand selection (dppf/XPhos) in heteroaryl couplings.[1]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

    • Reference for using protected boron species to prevent protodeboron
  • Organic Syntheses, Coll. Vol. 10. (2004).[8] Discussion on the purification of Furan-2-carboxylic acid derivatives. Link

    • General grounding for the acid-base extraction workup protocols.

Sources

Reference Data & Comparative Studies

Validation

FT-IR Spectroscopic Profiling: 5-(Thiophen-2-yl)furan-2-carboxylic Acid

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Executive Summary In the development of heterocyclic bioisosteres for antitubercular and anti...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

In the development of heterocyclic bioisosteres for antitubercular and antibacterial agents, 5-(thiophen-2-yl)furan-2-carboxylic acid serves as a critical scaffold. Its extended conjugation—linking an electron-rich thiophene ring to an electron-deficient furoic acid moiety—creates a distinct vibrational signature essential for structural validation.

This guide provides a comparative spectroscopic analysis, contrasting the target molecule against its synthetic precursors (2-furoic acid and thiophene derivatives ) and evaluating the performance of ATR (Attenuated Total Reflectance) versus Transmission (KBr pellet) sampling techniques.[1] The goal is to equip researchers with a self-validating protocol to confirm successful Suzuki cross-coupling and assess purity without immediate reliance on NMR.

Structural Analysis & Vibrational Theory

The target molecule combines three distinct vibrational domains: the carboxylic acid headgroup, the central furan ring, and the pendant thiophene ring.[1]

The Conjugation Effect

Unlike isolated 2-furoic acid, the addition of the thiophene ring at the C5 position extends the


-electron system.
  • Impact: This hyperconjugation lowers the force constant of the carbonyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) bond, resulting in a red shift  (lower wavenumber) of the carbonyl stretch compared to the unsubstituted precursor.
    
  • Diagnostic Value: This shift is the primary indicator of successful C-C bond formation between the rings.

Diagram: Vibrational Logic & Conjugation Flow

VibrationalLogic Precursor Precursor: 2-Furoic Acid Target Target: 5-(Thiophen-2-yl) furan-2-carboxylic acid Precursor->Target Suzuki Coupling Effect Extended Conjugation Target->Effect π-system overlap Shift Red Shift (Lower cm⁻¹) Effect->Shift Weakens C=O bond

Figure 1: Impact of heteroaryl coupling on the carbonyl vibrational frequency.

Comparative Analysis: Target vs. Alternatives

Comparison A: Product vs. Precursors (Diagnostic Performance)

The most critical "alternative" in a synthesis context is the starting material.[1] Distinguishing the product from 2-furoic acid (starting material) and thiophene boronic acid is paramount.

Table 1: Diagnostic Peak Shifts (Precursor vs. Product)

Functional GroupMode2-Furoic Acid (Precursor)5-(Thiophen-2-yl)furan-2-COOH (Target)Diagnostic Note
Carbonyl (C=O) Stretching1680–1700 cm⁻¹1665–1675 cm⁻¹ Primary Indicator. Shift due to extended conjugation.
Hydroxyl (O-H) Stretching2500–3300 cm⁻¹ (Broad)2500–3200 cm⁻¹ (Broad)Remains similar; confirms retention of acid group.[1]
C=C (Aromatic) Ring Stretch1450, 1580 cm⁻¹1420–1550 cm⁻¹ Multiple bands appear due to dual-ring modes.[1]
C-S (Thiophene) StretchingAbsent700–850 cm⁻¹ Crucial. Presence confirms thiophene incorporation.[1]
C-H (Furan) Out-of-plane~760, 880, 930 cm⁻¹Shifted Pattern Substitution at C5 removes the C5-H bending mode.[1]
Comparison B: Methodological Performance (ATR vs. KBr)

For this specific carboxylic acid, the choice of sampling technique significantly alters spectral quality.[1]

FeatureDiamond ATR (Alternative) KBr Pellet (Traditional) Recommendation
Sample Prep None (Direct solid)Grinding/PressingATR for rapid screening.
O-H Resolution Moderate; lower pathlength reduces saturation.[1]High; but moisture absorption can mask the O-H region.ATR is preferred to avoid hygroscopic interference.
Fingerprint Detail Excellent for <1000 cm⁻¹ (C-S modes).[1]Excellent, but grinding effects can shift crystal lattice modes.[1]KBr if publication-quality resolution of weak overtones is needed.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize and validate the target using a self-validating FT-IR workflow.

Step 1: Synthesis (Suzuki-Miyaura Coupling)[2]
  • Reagents: Combine 5-bromo-2-furoic acid (1.0 eq) and 2-thiopheneboronic acid (1.2 eq).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).[1]

  • Base/Solvent: Na₂CO₃ (2M) in Dioxane/Water (4:1).[1]

  • Conditions: Reflux at 90°C for 12 hours under N₂.

  • Workup: Acidify to pH 2 (precipitates the free acid), filter, and recrystallize from ethanol.

Step 2: FT-IR Acquisition (Self-Validating Protocol)
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or similar).[1]

  • Parameters: 4 cm⁻¹ resolution, 16 scans.

  • Blank: Air background (for ATR).

Validation Workflow:

  • Check 1700 cm⁻¹: If peak is >1690 cm⁻¹, conjugation is incomplete (unreacted furoic acid).[1]

  • Check 700-800 cm⁻¹: If C-S bands are absent, thiophene coupling failed.[1]

  • Check 2200-2500 cm⁻¹: Ensure no nitrile/alkyne contaminants (from alternative routes).

Diagram: Validation Workflow

ValidationFlow Start Acquire Spectrum CheckCO Check C=O Peak (1665-1675 cm⁻¹?) Start->CheckCO CheckCS Check C-S Peak (700-850 cm⁻¹?) CheckCO->CheckCS Yes (Red Shifted) Fail1 FAIL: Precursor (Furoic Acid) CheckCO->Fail1 No (>1680 cm⁻¹) Pass PASS: Product Confirmed CheckCS->Pass Yes (Present) Fail2 FAIL: Coupling Failure CheckCS->Fail2 No (Absent)

Figure 2: Decision tree for spectral validation of the coupled product.

References

  • Structural Context & Biological Activity

    • Verbitskiy, E.V., et al. (2021).[1] "Renaissance of 4-(5-nitrofuran-2-yl)-5-arylamino substituted pyrimidines." Mendeleev Communications.[1] Link[1]

    • Note: Establishes the utility of furan-carboxylic acid deriv
  • Vibrational Data (Furoic Acid Precursors)

    • NIST Chemistry WebBook. "2-Furancarboxylic acid Infrared Spectrum." Link

    • Note: Authoritative source for the precursor spectrum used in the compar
  • Vibrational Data (Thiophene Derivatives)

    • Neacsu, A., et al. (2024).[1][2] "DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives." Chemistry Proceedings. Link

    • Note: Provides experimental and theoretical assignments for thiophene ring modes.
  • Synthesis Methodology (Suzuki Coupling of Heterocycles)

    • Hollósy, F., et al. (2012).[1][3] "Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives." PMC/NIH.[1] Link

    • Note: Details the synthetic routes for coupling furan and thiophene carboxylic acids.

Sources

Comparative

A Comparative Analysis of the Biological Activities of 5-(Thiophen-2-yl)furan-2-carboxylic Acid Analogs

In the landscape of medicinal chemistry, the fusion of heterocyclic rings often gives rise to novel molecular scaffolds with significant therapeutic potential. Among these, compounds featuring linked furan and thiophene...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the fusion of heterocyclic rings often gives rise to novel molecular scaffolds with significant therapeutic potential. Among these, compounds featuring linked furan and thiophene rings have garnered considerable attention due to their diverse and potent biological activities. This guide provides an in-depth comparison of the biological activities of 5-(thiophen-2-yl)furan-2-carboxylic acid and its analogs, drawing upon experimental data from various studies to offer insights for researchers and professionals in drug development. The inherent aromaticity and electronic properties of the furan and thiophene moieties contribute to their ability to interact with a range of biological targets, making this class of compounds a fertile ground for the discovery of new therapeutic agents.[1][2][3]

Introduction to the 5-(Thiophen-2-yl)furan Scaffold

The core structure, 5-(thiophen-2-yl)furan-2-carboxylic acid, combines a furan-2-carboxylic acid moiety with a thiophene ring at the 5-position. This arrangement creates a planar, electron-rich system that can be readily modified at several positions to modulate its physicochemical properties and biological activity. The carboxylic acid group, in particular, can serve as a key interaction point with biological receptors or be derivatized into esters, amides, and other functional groups to alter the molecule's ADME (absorption, distribution, metabolism, and excretion) profile. The thiophene ring, a well-known pharmacophore present in numerous approved drugs, further enhances the potential for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][4]

Comparative Analysis of Biological Activities

Antimicrobial Activity

Analogs of 5-(thiophen-2-yl)furan-2-carboxylic acid have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Structure-Activity Relationship Insights:

The introduction of different substituents on the furan and thiophene rings, as well as modifications of the carboxylic acid group, significantly influences the antimicrobial potency. For instance, the synthesis of chalcone derivatives incorporating furan and thiophene rings has yielded compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] Molecular docking studies on some of these derivatives suggest that they may act by inhibiting essential bacterial enzymes like penicillin-binding proteins.[5] Thiophene derivatives, in general, are recognized for their high antimicrobial activity against various microbial infections.[2]

Experimental Data Summary: Antimicrobial Activity

Compound/AnalogTarget Organism(s)MIC (µg/mL)Reference
Thiophene Derivative S1 Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi0.81 µM/ml[6]
Thiophene Derivative S4 Candida albicans, Aspergillus niger0.91 µM/ml[6]
Thiophene Derivative 5a Gram-positive and Gram-negative bacteria3.125–6.25[7]
Thiophene Derivative 4 Colistin-resistant A. baumannii and E. coliMIC50: 16-32 mg/L[8]
Thiophene Derivative 8 Colistin-resistant A. baumannii and E. coliMIC50: 8-32 mg/L[8]

Note: The table presents a selection of data from various studies on thiophene-furan analogs to illustrate the range of activities. Direct comparison should be made with caution due to differing experimental conditions.

Anticancer Activity

The cytotoxic potential of 5-(thiophen-2-yl)furan-2-carboxylic acid analogs against various cancer cell lines has been a major focus of research. The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.

Structure-Activity Relationship Insights:

Studies on various furan- and thiophene-containing hybrids, such as pyrazolyl-chalcones and thiazolyl-acrylonitriles, have revealed promising anticancer activities.[9][10] For example, a novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcone, compound 7g , showed potent activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with IC50 values comparable to the standard drug doxorubicin.[9] This compound was found to induce DNA damage and fragmentation in cancer cells.[9] The substitution of a furan moiety with a thiophene ring in some anticancer compounds has been shown to enhance biological properties.[1] Furthermore, "thiophenfurin," a thiophene analog of the antitumor agent tiazofurin, demonstrated significant cytotoxicity against a panel of cancer cell lines and was found to inhibit inosine monophosphate (IMP) dehydrogenase, a key enzyme in nucleotide biosynthesis.[11][12]

Experimental Data Summary: Anticancer Activity (IC50 values)

Compound/AnalogCancer Cell LineIC50 (µg/mL)Reference
Compound 7g (Pyrazolyl-chalcone hybrid)A549 (Lung)27.7[9]
Compound 7g (Pyrazolyl-chalcone hybrid)HepG2 (Liver)26.6[9]
Doxorubicin (Reference)A549 (Lung)28.3[9]
Doxorubicin (Reference)HepG2 (Liver)21.6[9]
ThiophenfurinP388, L1210, K562, HL-60, LoVo, B16Similar to tiazofurin[11]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of great interest. Thiophene and furan derivatives have shown potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4][13]

Structure-Activity Relationship Insights:

The anti-inflammatory properties of this class of compounds are attributed to their ability to interfere with inflammatory signaling pathways. For instance, certain 5-aryl-3(2H)furanone derivatives have been identified as potent and selective COX-2 inhibitors.[14] The presence of carboxylic acid, ester, amine, and amide functional groups on the thiophene ring has been highlighted as important for anti-inflammatory activity and recognition by biological targets like COX and LOX enzymes.[4] Commercially available anti-inflammatory drugs like tiaprofenic acid contain a thiophene core, underscoring the therapeutic relevance of this heterocycle.[1][4]

Experimental Protocols

General Protocol for Minimum Inhibitory Concentration (MIC) Assay

A standardized microdilution method is commonly employed to determine the MIC of the test compounds.

  • Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

General Protocol for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Visualizing Workflows and Relationships

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of 5-(thiophen-2-yl)furan-2-carboxylic acid analogs Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) Characterization->Anti_inflammatory Data Data Collection & Analysis Antimicrobial->Data Anticancer->Data Anti_inflammatory->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.

SAR_Summary cluster_modifications Structural Modifications cluster_activities Biological Activities Core 5-(thiophen-2-yl)furan-2-carboxylic acid scaffold R1 Substituents on Furan Ring Core->R1 R2 Substituents on Thiophene Ring Core->R2 COOH Carboxylic Acid Derivatization (Amides, Esters, etc.) Core->COOH Activity1 Antimicrobial R1->Activity1 Influences Potency Activity2 Anticancer R1->Activity2 R2->Activity2 Modulates Selectivity Activity3 Anti-inflammatory R2->Activity3 COOH->Activity1 COOH->Activity3 Impacts Bioavailability

Caption: Structure-Activity Relationship (SAR) summary for 5-(thiophen-2-yl)furan-2-carboxylic acid analogs.

Conclusion

The 5-(thiophen-2-yl)furan-2-carboxylic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The collective evidence from numerous studies indicates that strategic modifications to this core structure can lead to potent analogs with significant antimicrobial, anticancer, and anti-inflammatory activities. The structure-activity relationships highlighted in this guide underscore the importance of substituent patterns and functional group modifications in tuning the biological profile of these compounds. Further research, including in vivo efficacy studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this promising class of heterocyclic compounds.

References

  • Antibacterial activity of furan-thiophene-chalcone derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. (2021). PubMed. Retrieved February 14, 2026, from [Link]

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2022). Growing Science. Retrieved February 14, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • PYRROLE, THIOPHENE AND FURAN. (n.d.). Retrieved February 14, 2026, from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). PubMed Central. Retrieved February 14, 2026, from [Link]

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). PMC. Retrieved February 14, 2026, from [Link]

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2022). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. Retrieved February 14, 2026, from [Link]

  • In vitro structure-activity relationship and in vivo studies for a novel class of cyclooxygenase-2 inhibitors: 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives. (2004). PubMed. Retrieved February 14, 2026, from [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Retrieved February 14, 2026, from [Link]

  • Design, synthesis, and structure-activity relationship of a novel series of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans as HIV-1 entry inhibitors. (2009). PubMed. Retrieved February 14, 2026, from [Link]

  • Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. (2012). PMC. Retrieved February 14, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. Retrieved February 14, 2026, from [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Furanfurin and thiophenfurin: two novel tiazofurin analogues. Synthesis, structure, antitumor activity, and interactions with inosine monophosphate dehydrogenase. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC. Retrieved February 14, 2026, from [Link]

  • Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved February 14, 2026, from [Link]

  • Furanfurin and Thiophenfurin: Two Novel Tiazofurin Analogs. Synthesis, Structure, Antitumor Activity, and Interactions with Inosine Monophosphate Dehydrogenase. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Structure-activity relationship in Ftorafur (Tegafur) and related 5-FU prodrugs. (1998). PubMed. Retrieved February 14, 2026, from [Link]

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. (2015). PubMed. Retrieved February 14, 2026, from [Link]

  • Antinociceptive properties of acetylenic thiophene and furan derivatives: Evidence for the mechanism of action. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(Thiophen-2-yl)furan-2-carboxylic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(Thiophen-2-yl)furan-2-carboxylic acid, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Assessment and Chemical Profile

Before handling any waste, a thorough understanding of the substance's hazards is paramount. While a specific Safety Data Sheet (SDS) for 5-(Thiophen-2-yl)furan-2-carboxylic acid may not be readily available, we can infer its hazard profile from analogous structures such as thiophene-2-carboxylic acid and various furan-carboxylic acids.

  • Chemical Identity: An organic solid belonging to the carboxylic acid family, incorporating both a furan and a thiophene ring.

  • Anticipated Hazards: Based on related compounds, this chemical should be handled as an irritant. It is expected to cause skin irritation and serious eye irritation. Inhalation of dust may cause respiratory irritation. It is not typically classified as flammable, but like most organic solids, it can burn if ignited and fine dust may form explosive mixtures with air.[1][2]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

  • Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[1]

  • First Aid:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

    • Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[1]

The Regulatory Framework: Understanding Your Obligations

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] Laboratories generating chemical waste are responsible for its proper characterization, storage, and disposal.[3][5] It is illegal to dispose of hazardous chemicals down the sink or in the regular trash.[6][7]

A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics":

  • Ignitability: Catches fire easily.

  • Corrosivity: Has a pH of ≤ 2 or ≥ 12.5, or corrodes steel.[8]

  • Reactivity: Is unstable and may explode or release toxic gases.[8]

  • Toxicity: Is harmful when ingested or absorbed.

5-(Thiophen-2-yl)furan-2-carboxylic acid, as a carboxylic acid, may be considered corrosive if dissolved to form a solution with a low pH. Furthermore, its irritant properties may classify it under toxicity criteria depending on local regulations. Therefore, it must be managed as a hazardous waste .[9]

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to managing 5-(Thiophen-2-yl)furan-2-carboxylic acid waste from the point of generation to its final collection.

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.

  • Do Not Mix: Keep this acidic waste separate from other chemical waste streams.

  • Incompatibilities: Specifically, do not mix with:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide) to avoid violent neutralization.

    • Strong oxidizing agents (e.g., nitrates, perchlorates).

    • Reactive metals (e.g., sodium, potassium).[10]

    • Chemicals that can generate toxic gases upon contact with acid, such as cyanides or sulfides.[10]

Step 2: Containerization

Select a container that ensures safe containment without reacting with the waste.

  • Compatibility: Use a container made of chemically compatible material, such as glass or high-density polyethylene (HDPE). The original product container is often the best choice.[11] Avoid using metal containers for acidic waste.[12]

  • Condition: The container must be in good condition, free from cracks or leaks, with a secure, screw-top lid.[11]

  • Closure: Keep the waste container closed at all times except when adding waste. This prevents the release of fumes and potential spills.[5][10]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safe handling by all personnel.

  • Labeling: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added. Your institution's Environmental Health and Safety (EHS) office will provide these tags.[6][10]

  • Content: The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste 5-(Thiophen-2-yl)furan-2-carboxylic acid". Do not use abbreviations or chemical formulas.

    • List all constituents, including any solvents, by percentage.

    • The accumulation start date (the date the first waste was added).

    • The associated hazards (e.g., "Irritant," "Corrosive").

Step 4: Accumulation and Storage

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[5][12]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel. Do not store waste in hallways or public areas.[10][12]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be removed within three days.[5]

  • Secondary Containment: Place liquid waste containers in a larger, chemically resistant pan or tub to contain any potential leaks or spills.[13]

Step 5: Arranging for Disposal

Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.

  • Contact EHS: Once your waste container is full (approximately 75% capacity to prevent overfilling) or you are finished with the process, contact your institution's EHS office to schedule a waste pickup.[14]

  • Professional Disposal: EHS will collect the waste and consolidate it for transport by a licensed hazardous waste disposal company, ensuring it is managed in compliance with all federal and state regulations.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-(Thiophen-2-yl)furan-2-carboxylic acid.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure A Identify Waste: 5-(Thiophen-2-yl)furan- 2-carboxylic acid B Assess Hazards: - Skin/Eye Irritant - Potential Corrosive - Handle as Hazardous Waste A->B C Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves B->C D Select Compatible Waste Container (Glass or HDPE) C->D E Affix & Complete Hazardous Waste Tag D->E F Add Waste to Container in Satellite Accumulation Area (SAA) E->F G Keep Container Securely Closed (Except when adding waste) F->G H Is Container Full (~75%)? G->H I Continue Project, Store Safely in SAA H->I No J Contact EHS for Waste Pickup H->J Yes I->F K EHS Collects Waste for Final Disposal J->K

Caption: Disposal workflow for 5-(Thiophen-2-yl)furan-2-carboxylic acid.

Summary of Disposal Procedures

ParameterGuidelineRationale & References
Waste Classification Hazardous WasteExhibits characteristics of an irritant and potential corrosive. Must be managed under RCRA regulations.[3][8]
Required PPE Safety goggles, lab coat, nitrile gloves.To prevent skin and eye contact with the irritant solid.
Waste Container Original container, or a clearly labeled, compatible container (Glass, HDPE) with a secure lid.To prevent leaks and chemical reactions between the waste and the container.[11][12]
Waste Labeling Use official EHS Hazardous Waste Tag. List full chemical names and hazards.Ensures safe handling and is a strict regulatory requirement.[6][10]
Laboratory Storage In a designated Satellite Accumulation Area (SAA), away from incompatibles. Keep container closed.Prevents accidental spills, reactions, and exposure. Complies with EPA storage rules.[5][12]
Final Disposal Method Collection by institutional EHS for off-site disposal via a licensed hazardous waste contractor.Ensures compliance with federal, state, and local environmental laws.[5][9]

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2,5-Furandicarboxylic acid. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Furoic acid. [Link]

  • National Institutes of Health. NIH Waste Disposal Guide 2022. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • ResearchGate. Removal of Thiophene and Its Derivatives from Model Gasoline Using Polymer-Supported Metal Chlorides Ionic Liquid Moieties. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

  • NOP (Network for Online-Praktika). Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • ACS Publications. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. [Link]

  • National Institutes of Health. NIH Waste Disposal Guide. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • University of Washington. Laboratory Waste Management Guidelines. [Link]

  • National Center for Biotechnology Information. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. [Link]

  • Royal Society of Chemistry. Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. [Link]

  • National Institutes of Health. NIH Waste Disposal Guide 2022 (Detailed). [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • ALS Global. Waste Characterization Regulations: A Guide to Compliance with the RCRA. [Link]

  • University of North Texas. Management Procedures For Specific Waste Types. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Longdom Publishing. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • ES Food & Agroforestry. Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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